2H-1-Benzopyran-2-one, 8-(bromomethyl)-7-methoxy-
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Overview
Description
2H-1-Benzopyran-2-one, 8-(bromomethyl)-7-methoxy- is a derivative of benzopyran, a polycyclic organic compound. This compound is characterized by the presence of a bromomethyl group at the 8th position and a methoxy group at the 7th position on the benzopyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 8-(bromomethyl)-7-methoxy- typically involves the bromination of 8-methyl-7-methoxy-2H-1-benzopyran-2-one. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 8-(bromomethyl)-7-methoxy- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group in the benzopyran ring can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of various substituted benzopyran derivatives.
Oxidation Reactions: Formation of benzopyran aldehydes or carboxylic acids.
Reduction Reactions: Formation of benzopyran alcohols.
Scientific Research Applications
2H-1-Benzopyran-2-one, 8-(bromomethyl)-7-methoxy- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 8-(bromomethyl)-7-methoxy- involves its interaction with various molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activities or disruption of cellular processes. The methoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
2H-1-Benzopyran-2-one, 8-(bromomethyl)-7-methoxy- can be compared with other benzopyran derivatives such as:
2H-1-Benzopyran-2-one, 8-methoxy-: Lacks the bromomethyl group, resulting in different reactivity and biological activities.
2H-1-Benzopyran-2-one, 8-(chloromethyl)-7-methoxy-: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different chemical properties and reactivity.
2H-1-Benzopyran-2-one, 8-(hydroxymethyl)-7-methoxy-: Contains a hydroxymethyl group, which can undergo different chemical reactions compared to the bromomethyl group.
Properties
IUPAC Name |
8-(bromomethyl)-7-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-14-9-4-2-7-3-5-10(13)15-11(7)8(9)6-12/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUIZNCWWNDFOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=CC(=O)O2)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459180 |
Source
|
Record name | 2H-1-Benzopyran-2-one, 8-(bromomethyl)-7-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
828265-70-9 |
Source
|
Record name | 2H-1-Benzopyran-2-one, 8-(bromomethyl)-7-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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